7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as ABT-702, is a purine nucleoside phosphorylase (PNP) inhibitor. PNP is an enzyme that plays a crucial role in purine metabolism. ABT-702 has been studied for its potential in treating various diseases, including cancer, autoimmune diseases, and viral infections.
Scientific Research Applications
Structural Analysis and Crystallography
Research on similar compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, has provided insights into the molecular geometry of purine derivatives. The planarity of the fused rings in the purine system and their inclination angles offer valuable information for understanding molecular interactions and designing new compounds with desired properties (Karczmarzyk et al., 1995).
Medicinal Chemistry
In medicinal chemistry, studies on substituted purine derivatives have revealed their potential in depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which is significant for developing chemotherapeutic agents. The structure-activity relationship, particularly the role of allyl or benzyl groups attached to purine derivatives, is critical for their biological activity (Moschel et al., 1992).
Synthetic Chemistry
The use of protective groups in the synthesis of purine derivatives, such as thietanyl protection, is essential for achieving specific structural features without undesirable side reactions. This approach facilitates the synthesis of compounds with potential therapeutic applications by allowing for targeted modifications of the purine scaffold (Khaliullin & Shabalina, 2020).
Photolytic Synthesis
Photolytic methods have been explored for generating novel xanthine derivatives, demonstrating the versatility of purine-based compounds in chemical synthesis. Such approaches enable the formation of complex structures through efficient and environmentally friendly processes (Han et al., 2008).
properties
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-9-20-12-13(19(2)15(22)18-14(12)21)17-16(20)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFMDMDVXFQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320439 |
Source
|
Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
330990-68-6 |
Source
|
Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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